molecular formula C19H17N7OS B2912410 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide CAS No. 902040-76-0

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide

Cat. No.: B2912410
CAS No.: 902040-76-0
M. Wt: 391.45
InChI Key: WSRTXXLSGCSWSK-UHFFFAOYSA-N
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Description

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide is a complex organic compound that features a tetrazole ring, a quinoxaline moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the [2+3] cycloaddition of nitriles with azides . This reaction can be catalyzed by various agents, including Lewis acids and transition metals.

For the preparation of the quinoxaline moiety, a common approach is the condensation of o-phenylenediamine with α-diketones . The final step involves the coupling of the tetrazole and quinoxaline intermediates with a propanamide group under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition step and large-scale batch reactors for the condensation and coupling reactions. The choice of reagents and solvents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The quinoxaline moiety can intercalate with DNA, potentially leading to anticancer activity . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor blocker with a tetrazole ring.

    Candesartan: Another angiotensin II receptor blocker with a tetrazole ring.

    MTT (3-(4,5-dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole used in cell viability assays.

Uniqueness

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide is unique due to its combination of a tetrazole ring, a quinoxaline moiety, and a propanamide group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-12-4-3-5-15(10-12)26-19(23-24-25-26)28-13(2)18(27)22-14-6-7-16-17(11-14)21-9-8-20-16/h3-11,13H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRTXXLSGCSWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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